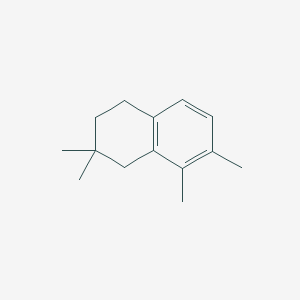
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with the molecular formula C14H20 It is a derivative of naphthalene, characterized by the presence of four methyl groups at the 2, 2, 7, and 8 positions on the tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 2,2,7,8-tetramethyl-naphthalene using a nickel catalyst under high pressure and temperature conditions can yield the desired tetrahydronaphthalene compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic hydrogenation of naphthalene derivatives. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is typically used.
Substitution: Sulfuric acid (H2SO4) and other strong acids can facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: More saturated hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving hydrocarbon metabolism and degradation.
Industry: Used as a precursor in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen donor in hydrogenation reactions, facilitating the reduction of other compounds. Its unique structure allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural properties.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with four methyl groups, but different positional isomers.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: A compound with additional functional groups and similar structural framework .
Uniqueness
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
116355-85-2 |
|---|---|
Molekularformel |
C14H20 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
3,3,5,6-tetramethyl-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-10-5-6-12-7-8-14(3,4)9-13(12)11(10)2/h5-6H,7-9H2,1-4H3 |
InChI-Schlüssel |
XWGNHRWJEOBGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CCC(C2)(C)C)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14304178.png)

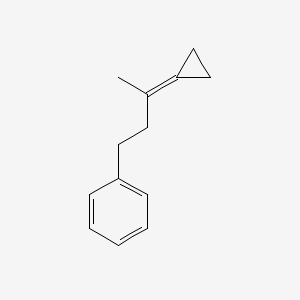
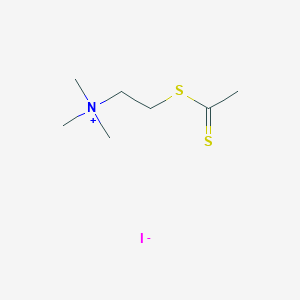

![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
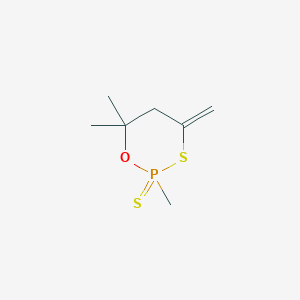
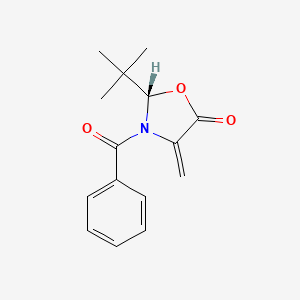

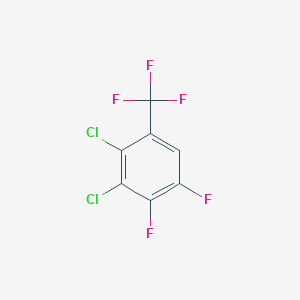
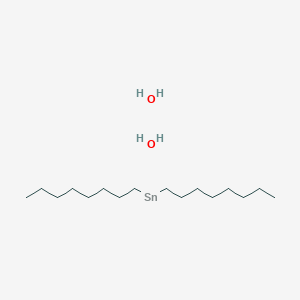

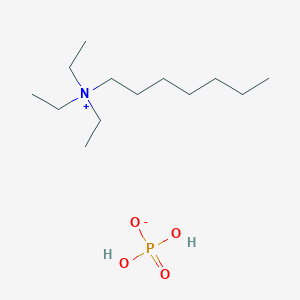
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
